Acetyl-Amylin (8-37), rat
Description
Overview of Amylin Receptor Antagonists as Research Tools
Amylin is a 37-amino acid peptide hormone that is co-secreted with insulin (B600854) from pancreatic β-cells following a meal. nih.gov It plays a significant role in glucose homeostasis by slowing gastric emptying, suppressing the secretion of glucagon, and promoting satiety. nih.govpatsnap.com The physiological effects of amylin are mediated through a complex receptor system composed of the calcitonin receptor (CTR) paired with one of three receptor activity-modifying proteins (RAMPs). patsnap.comnih.gov This combination creates several amylin receptor subtypes (AMY1, AMY2, and AMY3) with varying affinities and tissue distributions.
Amylin receptor antagonists are invaluable tools for elucidating the specific functions of endogenous amylin. patsnap.comnih.gov By blocking the interaction between amylin and its receptors, scientists can observe the resulting physiological changes. patsnap.com This method helps to define the hormone's role in various processes, including:
Glycemic Control: Investigating how amylin contributes to the regulation of blood glucose levels. nih.gov
Energy Homeostasis: Understanding amylin's influence on food intake, body weight, and energy expenditure. physiology.orgmdpi.com
Neurological Functions: Exploring the link between amylin signaling and conditions like Alzheimer's disease, as amylin receptors are present in the brain. nih.govnih.gov
The development of specific antagonists allows for the differentiation of amylin's effects from those of other related peptides, such as calcitonin gene-related peptide (CGRP), which can also interact with these receptors. nih.govbiorxiv.org
Historical Context of Rat Amylin (8-37) as a Research Probe
The precursor to the acetylated form, Amylin (8-37), was one of the first-generation antagonists developed for research. This compound is a truncated version of the full-length amylin peptide, lacking the first seven amino acids at the N-terminus. physiology.org The rationale for this truncation was based on structure-activity relationship studies that identified the C-terminal portion of amylin as crucial for receptor binding, while the N-terminal region is more involved in receptor activation.
Rat Amylin (8-37) was employed in early studies to block the effects of endogenous amylin and investigate its role in metabolism. physiology.orgmedchemexpress.com Research using this antagonist provided evidence that amylin plays a part in modulating insulin action and lipid metabolism. physiology.org However, rat Amylin (8-37) is considered a weak antagonist. nih.govmedchemexpress.com
The modification of this peptide through N-terminal acetylation, resulting in Acetyl-Amylin (8-37), was a subsequent step to potentially improve its properties. Acetylation removes the positive charge at the N-terminus. acs.org Research has shown that N-terminal acetylation of the amylin (8-37) fragment can lead to a more than 10-fold increase in potency compared to its non-acetylated counterpart. acs.org This enhancement makes Acetyl-Amylin (8-37), rat, a more potent and specific tool for studying the amylin system.
Research Findings Summary
| Compound | Key Research Finding |
| Amylin (general) | A pancreatic hormone co-secreted with insulin that regulates glucose homeostasis by slowing gastric emptying, suppressing glucagon, and promoting satiety. nih.govnih.govuzh.ch |
| Amylin Receptor Antagonists | Used as research tools to block amylin signaling, thereby helping to elucidate the hormone's physiological functions in metabolism and disease. patsnap.comnih.gov |
| Amylin (8-37), rat | A truncated peptide antagonist used in early research. physiology.org It was shown to enhance insulin action and alter lipid metabolism, though it is considered a weak antagonist. physiology.orgmedchemexpress.com |
| This compound | An N-terminally acetylated version of the (8-37) fragment. peptide.com Acetylation removes the N-terminal positive charge and has been shown to increase the potency of the antagonist by over 10-fold. acs.org |
Properties
Molecular Weight |
3243.7 |
|---|---|
sequence |
Ac-ATQRLANFLVRSSNNLGPVLPPTNVGSNTY-NH2 |
Origin of Product |
United States |
Molecular and Receptor Pharmacology of Acetyl Amylin 8 37 , Rat
Amylin Receptor Binding and Selectivity in Rat Models
The binding characteristics of Acetyl-Amylin (8-37) define its function as a competitive antagonist at amylin receptors in rats. Its affinity and selectivity are key parameters in its pharmacological profile.
Amylin (8-37), the non-acetylated parent compound of Acetyl-Amylin (8-37), is characterized as a weak amylin receptor (AMY) antagonist. nih.govmedchemexpress.commedchemexpress.com Its binding affinity is significantly lower than that of the full-length amylin peptide, a consequence of lacking the N-terminal ring structure which is crucial for high-potency agonist activity. bioscientifica.com In competition binding assays, rat amylin (8-37) was found to be 36-fold less potent than the intact rat amylin (1-37). bioscientifica.com
A critical finding is that N-terminal acetylation of the amylin (8-37) fragment results in a greater than 10-fold increase in potency. acs.org This enhancement suggests that the acetyl group improves the interaction of the ligand with the receptor's binding pocket, thereby increasing its affinity and antagonist activity. While specific binding affinity values (Kᵢ, Kd, or IC₅₀) for Acetyl-Amylin (8-37) in rat tissues are not extensively detailed in the available literature, this significant increase in potency positions it as a more effective research tool than its non-acetylated counterpart. For context, high-affinity binding sites for radiolabeled rat amylin have been identified in the rat nucleus accumbens. nih.gov
The pharmacology of rat amylin receptors is complex, with several endogenous and synthetic ligands exhibiting varying degrees of affinity and selectivity. Acetyl-Amylin (8-37) is differentiated from other ligands primarily by its nature as a modified fragment antagonist.
Compared to other truncated peptide antagonists, the non-acetylated rat amylin (8-37) is weaker than chimeric peptides like AC187 (acetyl-[Asn30, Tyr32]sCT-(8-32)) and fragments of other related peptides such as rat α-calcitonin gene-related peptide (CGRP) (8-37). nih.govnih.gov In cell culture studies, the rank order of potency for antagonists at rat amylin receptors was determined to be AC187 > rα-CGRP (8-37) >> rAmylin (8-37). nih.gov
The >10-fold increase in potency conferred by acetylation elevates Acetyl-Amylin (8-37) in this ranking, making it a more potent antagonist than rAmylin (8-37) and bringing its functional activity closer to that of rα-CGRP (8-37) and AC187. acs.org Unlike full-length agonists such as rat Amylin and rat α-CGRP, which potently activate the receptors, Acetyl-Amylin (8-37) competitively blocks this activation. nih.gov It is also distinct from salmon calcitonin (sCT), a potent agonist at both calcitonin and amylin receptors. physiology.org
| Compound | Type | Relative Potency/Activity |
|---|---|---|
| Rat Amylin (1-37) | Full-Length Agonist | High |
| Rat α-CGRP (1-37) | Full-Length Agonist | High (equipotent to rAmylin) nih.gov |
| AC187 | Fragment Antagonist | High nih.govnih.gov |
| Rat α-CGRP (8-37) | Fragment Antagonist | Moderate to High nih.govnih.gov |
| Acetyl-Amylin (8-37), rat | Fragment Antagonist | Moderate (>10-fold more potent than rAmylin (8-37)) acs.org |
| Rat Amylin (8-37) | Fragment Antagonist | Weak nih.govmedchemexpress.comnih.gov |
Amylin Receptor Subtypes and Heterodimeric Complexes in Rat Systems
Amylin receptors are not single proteins but rather heterodimeric complexes, which gives rise to different receptor subtypes with distinct pharmacological properties.
High-affinity amylin receptors are formed by the co-expression of the calcitonin receptor (CTR) with a member of the Receptor Activity-Modifying Protein (RAMP) family. nih.govacs.org In rat systems, the association of the rat calcitonin receptor (rCTR) with either rRAMP1 or rRAMP3 generates functional amylin receptors. nih.gov The specific RAMP present dictates the subtype and pharmacology of the resulting receptor complex. The binding of amylin and its analogues, including antagonists like Acetyl-Amylin (8-37), occurs at the interface between the CTR and the associated RAMP. The presence of the RAMP is essential for conferring high affinity for amylin peptides to the CTR. nih.gov
In rats, two primary amylin receptor subtypes have been characterized based on their RAMP component:
rAMY₁(a): Formed by the complex of rCTR(a) and rRAMP1.
rAMY₃(a): Formed by the complex of rCTR(a) and rRAMP3. nih.gov
| Receptor Subtype | pKₐ Value |
|---|---|
| rAMY₁(a) (rCTR + rRAMP1) | 6.4 ± 0.1 |
| rAMY₃(a) (rCTR + rRAMP3) | 5.8 ± 0.1 |
Intracellular Signaling Pathway Modulation by this compound
As a receptor antagonist, the primary role of Acetyl-Amylin (8-37) is to block the intracellular signaling pathways that are normally initiated by amylin receptor agonists. Amylin receptor activation in various cell types, including those in rats, stimulates downstream signaling cascades, most notably the production of cyclic AMP (cAMP) via Gs protein and adenylate cyclase stimulation. Activation of the ERK1/2 pathway has also been documented.
By competitively binding to the amylin receptor, Acetyl-Amylin (8-37) prevents the agonist from binding and initiating these signaling events. In functional assays using isolated rat soleus muscle, the non-acetylated Amylin (8-37) has been shown to block the amylin-induced inhibition of glycogen (B147801) synthesis. medchemexpress.comnih.gov While the non-acetylated form can be too weak to effectively antagonize cAMP stimulation in some assays, the >10-fold higher potency of Acetyl-Amylin (8-37) makes it a more effective inhibitor of these pathways. bioscientifica.comacs.org The actions of the related acetylated antagonist, AC187, in attenuating downstream apoptotic signaling pathways in rat neurons further support the principle that acetylated antagonists effectively block agonist-induced cellular responses. jneurosci.org
Effects on Cyclic AMP (cAMP) Synthesis and Adenylate Cyclase Pathways
This compound, functions as an antagonist of amylin receptor-mediated cyclic AMP (cAMP) production. Amylin receptors, particularly the AMY1(a) (CTR/RAMP1) and AMY3(a) (CTR/RAMP3) subtypes, are coupled to the Gs protein, and their activation by an agonist typically leads to the stimulation of adenylate cyclase and a subsequent increase in intracellular cAMP levels. nih.gov
Research demonstrates that the non-acetylated precursor, rat amylin (8-37), does not stimulate cAMP accumulation on its own. bioscientifica.com In studies using human breast carcinoma MCF-7 cells, rat amylin (8-37) at concentrations up to 1 µM failed to induce cAMP synthesis. bioscientifica.com Furthermore, it did not effectively antagonize the cAMP accumulation stimulated by human amylin in those cells, suggesting weak activity in that specific context. bioscientifica.com
However, in COS-7 cells transfected with rat amylin receptor subtypes, rat amylin (8-37) was shown to be a weak antagonist of rat amylin-induced cAMP production. nih.govguidetopharmacology.org N-terminal acetylation of the amylin (8-37) fragment has been found to increase its antagonistic potency by more than tenfold. acs.org This enhanced potency suggests that this compound, is a more effective inhibitor of agonist-induced cAMP synthesis than its non-acetylated counterpart. It competitively binds to the amylin receptor, thereby preventing the agonist-mediated activation of the adenylate cyclase pathway. acs.org
| Receptor Subtype | Antagonist | pKb Value (Affinity Constant) | Observation |
|---|---|---|---|
| rAMY1(a) | Rat Amylin (8-37) | ~5.8 | Weak antagonism observed. nih.govguidetopharmacology.org |
| rAMY3(a) | Rat Amylin (8-37) | ~5.8 | Weak antagonism observed. nih.govguidetopharmacology.org |
| Amylin Receptors | Acetyl-Amylin (8-37) | Not Reported | N-terminal acetylation increases antagonistic potency by >10-fold compared to the non-acetylated form. acs.org |
Modulation of Intracellular Calcium Elevation
The activation of amylin receptors by agonists is known to stimulate the release of calcium from intracellular stores, leading to an elevation of cytosolic free calcium ([Ca2+]i). nih.gov This signaling pathway can be independent of cAMP synthesis and is thought to be mediated through G-protein-linked coupling to the inositol (B14025) 1,4,5-triphosphate (IP3) pathway. bioscientifica.com
Direct studies specifically detailing the effect of this compound, on intracellular calcium are not extensively available. However, based on its established role as a competitive amylin receptor antagonist, its mechanism of action involves blocking the effects of amylin agonists. guidetopharmacology.org Other potent amylin antagonists, such as AC253, have been shown to effectively block the increase in intracellular calcium that is induced by amylin. nih.gov Therefore, it is mechanistically inferred that this compound, prevents or reduces the agonist-stimulated mobilization of intracellular calcium by occupying the receptor binding site without triggering the conformational change required for signal transduction.
| Condition | Expected Effect of this compound | Mechanism |
|---|---|---|
| In the absence of an agonist | No direct effect on [Ca2+]i | Lacks intrinsic agonistic activity. |
| In the presence of an amylin agonist (e.g., rat amylin) | Inhibition of agonist-induced [Ca2+]i elevation | Competitive antagonism at the amylin receptor, preventing G-protein activation and subsequent IP3-mediated calcium release. nih.gov |
Influence on ERK1/2 and Akt Pathway Activation
Amylin receptor stimulation activates multiple downstream signaling pathways beyond cAMP and calcium, including the Extracellular signal-Regulated Kinase (ERK1/2) and the Protein Kinase B (Akt) pathways. nih.gov These pathways are crucial for mediating various cellular responses. In the brain, for instance, the activation of ERK1/2 in the area postrema is a necessary step in the signaling cascade that mediates amylin's effects on food intake. nih.govresearchgate.net
As a potent amylin receptor antagonist, this compound, is expected to inhibit the activation of these pathways. By binding to the amylin receptor, it would prevent the agonist-induced signaling cascade that leads to the phosphorylation and activation of both ERK1/2 and Akt. This inhibitory action has been demonstrated with other amylin antagonists like AC253, which effectively blocks the activation of both Akt and ERK. nih.gov The role of this compound, is therefore to act as a blocker of these critical downstream signaling events that are normally initiated by endogenous amylin.
| Condition | Inferred Effect of this compound | Mechanism |
|---|---|---|
| In the absence of an agonist | No direct effect on ERK1/2 or Akt phosphorylation | Lacks intrinsic agonistic activity. |
| In the presence of an amylin agonist | Inhibition of agonist-induced phosphorylation of ERK1/2 and Akt | Competitive antagonism at the amylin receptor prevents the initiation of the downstream kinase cascades. nih.govnih.gov |
Structure Activity Relationships of Acetyl Amylin 8 37 , Rat
Importance of Truncated Peptide Structure for Antagonistic Activity
The conversion of amylin from an agonist to an antagonist is primarily achieved by removing the N-terminal portion of the peptide. portlandpress.com Full-length amylin and related peptides in the calcitonin family, such as calcitonin gene-related peptide (CGRP), possess a characteristic N-terminal ring structure. physiology.orgbioscientifica.com This ring is formed by a disulfide bridge between two cysteine residues (at positions 2 and 7 in full-length amylin) and is a critical determinant of the peptide's biological activity as an agonist. portlandpress.comphysiology.org
Truncation of the first seven amino acids removes this essential ring structure. physiology.org Numerous studies have demonstrated that compounds lacking this N-terminal ring, such as Amylin (8-37) and CGRP (8-37), function as receptor antagonists. portlandpress.comphysiology.org The removal of the N-terminal positive charge through acetylation further refines the molecule's properties, helping to isolate the effects of the peptide backbone itself from those of the terminal charge. acs.org This structural modification prevents the peptide from activating the receptor, allowing it to act as a competitive blocker against native amylin and other agonists.
Comparative Analysis with Full-Length Rat Amylin regarding Receptor Interaction
The interaction of Acetyl-Amylin (8-37) with amylin receptors is markedly different from that of its parent molecule, full-length rat amylin. Full-length rat amylin is a potent agonist that binds with high affinity to amylin receptor subtypes, particularly rAMY1(a) and rAMY3(a), to initiate physiological responses. nih.gov In contrast, rat Amylin (8-37) is characterized as a weak antagonist at amylin receptors. nih.govmedchemexpress.commedchemexpress.eu
Studies comparing the binding affinities of the full-length and truncated peptides demonstrate a significant reduction in potency for the truncated form. For instance, one study revealed that rat Amylin (8-37) was 36-fold less potent than intact rat Amylin (1-37) in binding to amylin-binding sites in MCF-7 cells. bioscientifica.com This indicates that while the 8-37 region contains the necessary elements for receptor recognition and binding, the N-terminal region of the full-length peptide contributes significantly to the high-affinity interaction required for potent activation. The primary functional difference remains that full-length amylin activates the receptor, while the truncated (8-37) fragment acts as an inhibitor. medchemexpress.comnih.gov
| Peptide | Primary Function | Receptor Interaction | Relative Potency |
|---|---|---|---|
| Full-Length Rat Amylin | Agonist | Binds with high affinity and activates amylin receptors. nih.gov | High |
| Acetyl-Amylin (8-37), rat | Antagonist | Binds to amylin receptors and blocks activation by agonists. medchemexpress.com | Weak; significantly lower binding potency compared to full-length amylin. bioscientifica.comnih.gov |
Contributions of Specific Amino Acid Residues to Receptor Antagonism
While the N-terminal truncation is the primary determinant of antagonistic activity, specific amino acid residues within the remaining 8-37 sequence are crucial for receptor binding and antagonism. The C-terminus of amylin is necessary for full biological activity. nih.gov Research on human amylin has highlighted the importance of the C-terminal region, with residues such as Threonine-30 (T30), Valine-32 (V32), and Glycine-33 (G33) being important for receptor binding and potency. acs.org
The significance of this region is further underscored by studies of other potent amylin antagonists. For example, the antagonist AC187 is a truncated analogue of salmon calcitonin (sCT) with specific amino acid substitutions, namely [Asn30, Tyr32]. nih.govjneurosci.org These substitutions confer a tertiary structure that is more similar to amylin, enhancing its antagonistic potency at the amylin receptor. physiology.org Although rat Amylin (8-37) itself is considered a weak antagonist, the structural elements within its C-terminal sequence are essential for its ability to interact with and block the amylin receptor. nih.gov The antagonist activity of related peptides like CGRP (8-37) and sCT (8-32) at amylin receptors further supports the concept that the core 8-32/37 sequence contains key determinants for receptor interaction and antagonism across the peptide family. portlandpress.comnih.gov
Physiological Research Applications of Acetyl Amylin 8 37 , Rat in Rat Models
Metabolic Regulation Studies in Rats
Research employing Acetyl-Amylin (8-37), rat, has significantly advanced the understanding of Amylin's role as a key metabolic regulator. By blocking the action of endogenous Amylin, this antagonist helps to reveal the hormone's influence on glucose homeostasis and energy metabolism in both normal and insulin-resistant states.
Acetyl-Amylin (8-37) has been instrumental in demonstrating the modulatory effect of endogenous Amylin on insulin (B600854) sensitivity. In studies involving both normal and insulin-resistant rat models, the administration of this antagonist has been shown to enhance whole-body and muscle insulin sensitivity. manchester.ac.uknih.govmedchemexpress.com Research using the hyperinsulinemic clamp technique in conscious rats revealed that Amylin (8-37) improved several measures of insulin action. nih.gov This effect was observed in standard rats and in rats rendered insulin-resistant through the infusion of human growth hormone (hGH), indicating that endogenous Amylin may contribute to a state of insulin resistance. manchester.ac.uknih.gov By antagonizing Amylin, Acetyl-Amylin (8-37) effectively increases the efficiency of insulin in promoting glucose uptake and utilization in peripheral tissues, particularly skeletal muscle. manchester.ac.ukmedchemexpress.com
A consistent finding in studies with Acetyl-Amylin (8-37) in rat models is its effect on circulating insulin concentrations. Research has shown that the administration of the Amylin antagonist leads to a significant reduction in basal plasma insulin levels. manchester.ac.uknih.govmedchemexpress.com This effect was noted in both normal and hGH-induced insulin-resistant rats. nih.gov The reduction in plasma insulin suggests that endogenous Amylin may exert a tonic influence on pancreatic β-cells, and by blocking this effect, the antagonist helps to normalize insulin secretion or enhance insulin clearance.
| Parameter | Effect of Amylin (8-37) Administration | Rat Model | Reference |
|---|---|---|---|
| Whole Body Insulin Sensitivity | Enhanced | Normal & Insulin-Resistant | manchester.ac.uknih.gov |
| Muscle Insulin Sensitivity | Enhanced | Normal & Insulin-Resistant | manchester.ac.uknih.gov |
| Basal Plasma Insulin | Reduced | Normal & Insulin-Resistant | manchester.ac.uknih.govmedchemexpress.com |
The use of Acetyl-Amylin (8-37) has uncovered a significant role for Amylin in regulating lipid metabolism. manchester.ac.uknih.gov Studies in rats have demonstrated that the antagonist elicits complex alterations in lipid profiles. Administration of Amylin (8-37) was found to increase basal plasma triglycerides while simultaneously lowering plasma nonesterified fatty acids in both normal and insulin-resistant rats. nih.govmedchemexpress.com
Furthermore, the antagonist directly impacts lipid content within tissues. In saline-treated normal rats, Amylin (8-37) reduced both muscle triglyceride and total long-chain acyl-CoA content. manchester.ac.uknih.gov This suggests that endogenous Amylin influences fatty acid trafficking and storage in skeletal muscle. The antagonist also corrected liver insulin resistance induced by hGH, highlighting a role for Amylin in hepatic lipid metabolism and its interplay with glucose regulation. nih.govmedchemexpress.com
| Metabolite | Location | Observed Effect of Amylin (8-37) | Reference |
|---|---|---|---|
| Triglycerides | Plasma | Increased | manchester.ac.uknih.gov |
| Nonesterified Fatty Acids | Plasma | Lowered | manchester.ac.uknih.gov |
| Triglycerides | Muscle | Reduced (in normal rats) | nih.govmedchemexpress.com |
| Long-Chain Acyl-CoA | Muscle | Reduced (in normal rats) | nih.govmedchemexpress.com |
One of the foundational discoveries regarding Amylin's function was its ability to inhibit insulin-stimulated glycogen (B147801) synthesis in skeletal muscle. google.com Acetyl-Amylin (8-37) has been proven to be a potent and specific antagonist of this action. In isolated rat soleus muscle, Amylin (8-37) effectively blocks the Amylin-induced inhibition of glycogen synthesis. manchester.ac.uknih.govmedchemexpress.com Research measuring the incorporation of radiolabeled glucose into glycogen confirmed that the 8-37 fragment could completely reverse the inhibitory effects of Amylin. nih.gov Notably, in the absence of exogenous Amylin, the antagonist itself has no effect on glycogen synthesis, underscoring its specific role as a blocker of Amylin receptor-mediated pathways. nih.govmedchemexpress.comnih.gov
Neurophysiological Research Applications in Rats
The neurophysiological effects of Amylin are primarily related to its role as a satiety signal, which helps to control meal size and feeding behavior. Amylin activates receptors in the area postrema, a part of the brain that lacks a complete blood-brain barrier, allowing it to respond to circulating hormones. nih.gov This activation leads to sensations of fullness and a subsequent reduction in food consumption.
This compound, is employed in neurophysiological studies to antagonize these specific receptors. By blocking Amylin's binding in the brain, researchers can investigate the downstream consequences of this signaling pathway on feeding behavior and neuronal activity. Pharmacological characterization studies in rats have used Amylin (8-37) to differentiate between Amylin receptor subtypes in the brain, thereby helping to elucidate the specific receptor complexes responsible for its neurophysiological actions. nih.gov Although considered a weak antagonist in some receptor systems, its utility in blocking endogenous Amylin's effects is crucial for understanding the hormone's role in the intricate neural regulation of energy balance. nih.gov
Central Nervous System Involvement in Satiety and Energy Balance Regulation
This compound, has been instrumental in demonstrating the essential role of endogenous amylin in the central regulation of satiety and energy balance. Amylin, co-secreted with insulin from pancreatic β-cells, acts on the central nervous system to induce feelings of fullness and reduce food intake. The area postrema, a circumventricular organ lacking a blood-brain barrier, is a primary site of amylin's action, allowing it to influence CNS functions related to satiety.
Research in rat models has shown that the administration of Acetyl-Amylin (8-37) can block the anorectic effects of amylin, leading to an increase in food intake. This suggests that endogenous amylin plays a tonic role in the regulation of feeding behavior. Studies have demonstrated that this compound can increase both meal size and meal frequency in rats, further supporting the hypothesis that amylin is a key physiological signal for satiation. By antagonizing the amylin receptor, Acetyl-Amylin (8-37) effectively removes this "brake" on food consumption, thereby stimulating appetite.
Table 1: Effects of this compound on Feeding Behavior in Rat Models
| Experimental Observation | Effect of this compound | Implication for Endogenous Amylin Function |
|---|---|---|
| Food Intake | Increased | Endogenous amylin tonically suppresses food intake. |
| Meal Size | Increased | Endogenous amylin contributes to the termination of meals. |
| Meal Frequency | Increased | Endogenous amylin influences the interval between meals. |
Attenuation of Beta-Amyloid (Aβ)-Induced Neurotoxicity in Rat Cholinergic Basal Forebrain Neurons
A significant area of research involving this compound, is its neuroprotective effects against beta-amyloid (Aβ)-induced toxicity, a hallmark of Alzheimer's disease. In primary cultures of rat cholinergic basal forebrain neurons, Aβ exposure leads to significant neuronal death. However, pretreatment with Acetyl-Amylin (8-37) has been shown to block this neurotoxicity, resulting in improved neuronal survival. nih.gov
The neuroprotective action of Acetyl-Amylin (8-37) suggests that Aβ may exert its toxic effects, at least in part, through the amylin receptor. nih.gov By blocking this receptor, the antagonist prevents the downstream signaling cascade initiated by Aβ that leads to neuronal damage and death. This has positioned the amylin receptor as a potential therapeutic target for mitigating the neurodegenerative processes in Alzheimer's disease.
Modulation of Apoptotic Signaling Pathways (e.g., Caspases) in Rat Neuronal Cells
Further elucidating its neuroprotective mechanism, this compound, has been shown to modulate apoptotic signaling pathways in rat neuronal cells. Beta-amyloid-induced neurotoxicity is known to involve the activation of caspases, a family of proteases that play a central role in the execution of apoptosis, or programmed cell death.
Studies have demonstrated that Acetyl-Amylin (8-37) can attenuate the activation of both initiator and effector caspases that are triggered by Aβ exposure in rat cholinergic basal forebrain neurons. nih.gov This inhibition of caspase activation is a key component of the neuroprotective effects of the amylin antagonist, as it directly interferes with the biochemical machinery of apoptosis. By preventing the activation of these critical enzymes, Acetyl-Amylin (8-37) helps to preserve neuronal integrity in the face of Aβ-induced stress.
Table 2: Modulation of Apoptotic Markers by this compound in the Presence of Beta-Amyloid
| Apoptotic Marker | Effect of Beta-Amyloid | Effect of this compound + Beta-Amyloid |
|---|---|---|
| Neuronal Survival | Decreased | Increased |
| Initiator Caspase Activation | Increased | Attenuated |
| Effector Caspase Activation | Increased | Attenuated |
Region-Specific Modulation of Neuronal Inhibition (e.g., GABAergic Transmission in Hippocampal Dentate Gyrus Granule Cells)
The influence of the amylin system on neuronal function extends to the modulation of inhibitory neurotransmission. Research has indicated a role for amylin in regulating GABAergic transmission, the primary inhibitory system in the brain. Specifically, studies in the hippocampal dentate gyrus of rats have provided insights into this modulatory function.
While direct studies on this compound are part of a broader investigation into amylin's effects, the use of amylin receptor antagonists has been crucial. It is understood that amylin can enhance GABAergic transmission in specific hippocampal regions. Therefore, Acetyl-Amylin (8-37), by blocking the amylin receptor, would be expected to antagonize this effect, thereby reducing GABAergic inhibition in these areas. This region-specific modulation of neuronal inhibition highlights the nuanced role of the amylin system in maintaining the delicate balance of excitation and inhibition within the hippocampus, a brain region critical for learning and memory.
Effects on Ionic Conductances in Rat Neurons
The physiological actions of amylin and its antagonists are ultimately mediated by changes in the electrical properties of neurons, which are governed by the flow of ions across the cell membrane through various ion channels. Electrophysiological studies have begun to unravel the effects of this compound, on these ionic conductances.
Research using whole-cell patch-clamp recordings on rat cholinergic basal forebrain neurons has revealed that both beta-amyloid and human amylin can modulate a common set of ionic conductances. Importantly, Acetyl-Amylin (8-37) has been shown to block the effects of both of these peptides on these conductances. While the specific ion channels have not been fully elucidated in all studies, this finding suggests that the amylin receptor is coupled to ion channels whose activity is altered by both Aβ and amylin. The ability of Acetyl-Amylin (8-37) to prevent these changes is fundamental to its neuroprotective effects, as it helps to maintain normal neuronal excitability and function.
Peripheral Physiological Research Applications in Rat Models
Beyond the central nervous system, this compound, is also a valuable tool for investigating the peripheral actions of amylin, particularly in the cardiovascular system.
Interactions with Cardiovascular System Regulation (e.g., Microvasculature)
Endogenous amylin is known to have effects on the cardiovascular system, including vasodilator actions. Studies in rat models have utilized amylin antagonists to probe these effects. It has been shown that amylin can influence blood pressure and regional blood flow.
Research has indicated that amylin can cause vasodilation and that this effect can be blocked by amylin receptor antagonists. nih.gov This suggests that endogenous amylin may play a role in the physiological regulation of vascular tone. The microvasculature is a key site of this regulation, and the use of Acetyl-Amylin (8-37) in rat models allows for the investigation of amylin's contribution to microcirculatory control. By antagonizing the effects of endogenous amylin, researchers can assess its importance in maintaining blood flow and pressure at the level of the small blood vessels.
Modulation of Atrial Natriuretic Peptide (ANP) Secretion and Atrial Contractility
Research utilizing isolated perfused left atria from rat models has elucidated the specific effects of this compound, on cardiac functions, particularly concerning the secretion of Atrial Natriuretic Peptide (ANP) and muscle contractility. nih.gov Studies indicate that while the closely related peptide, rat amylin, suppresses the release of ANP and increases atrial contractility, Acetyl-Amylin (8-37) exhibits a distinct and contrasting profile of action. nih.gov
When administered alone in these experimental models, this compound, was found to accentuate, or increase, the release of ANP. nih.gov This effect was observed without any concurrent changes to atrial contractility, indicating a specific modulatory role on ANP secretion that is independent of direct inotropic effects on the atrial muscle. nih.gov
Interestingly, further investigation into its receptor antagonist properties in this context revealed that Acetyl-Amylin (8-37) did not block the suppressive effect of rat amylin on ANP release, nor did it prevent the positive inotropic effect (increased contractility) induced by rat amylin. nih.gov This suggests that the mechanism by which rat amylin influences ANP secretion and contractility involves receptors other than those effectively blocked by Acetyl-Amylin (8-37) in this specific physiological setting. nih.gov
The collected research findings on the effects of these compounds on rat atria are summarized in the table below.
Table 1: Effects of Amylin Analogs on Rat Atrial Function
| Compound | Effect on ANP Secretion | Effect on Atrial Contractility |
|---|---|---|
| Rat Amylin | Suppressed | Increased |
| This compound | Accentuated (Increased) | No Change |
Comparative Antagonist and Agonist Profiles of Acetyl Amylin 8 37 , Rat
Comparison with Other Amylin Receptor Antagonists (e.g., AC187, AC413)
Acetyl-Amylin (8-37) is part of a broader class of amylin receptor antagonists that includes truncated fragments of related peptides and chimeric molecules. Its antagonistic potency is generally considered weak when compared to other well-established antagonists like AC187 and AC413. nih.govmedchemexpress.commedchemexpress.commedchemexpress.eu
AC187 and AC413 are chimeric peptides, combining structural elements from salmon calcitonin (sCT) and amylin, which confers high affinity for amylin receptors. researchgate.net AC187, in particular, is a potent, high-affinity competitive antagonist of amylin receptors. researchgate.netphysiology.org It effectively antagonizes the metabolic actions of amylin, such as effects on glycogen (B147801) metabolism in isolated rat soleus muscle and amylin-stimulated hyperlactemia. researchgate.netnih.gov Studies on cloned rat amylin receptors, specifically rAMY1(a) and rAMY3(a), have demonstrated that AC187 and AC413 are both potent antagonists. nih.gov
In contrast, rat Amylin (8-37) is characterized as a weak antagonist at these same receptors. nih.govmedchemexpress.commedchemexpress.eu For instance, while AC413 and AC187 effectively antagonize rat amylin's effects on rAMY1(a) receptors, rat Amylin (8-37) is notably less potent. nih.gov The N-terminal acetylation of Amylin (8-37) is thought to enhance its helical propensity, which may explain a slight improvement in potency compared to the non-acetylated form, though it remains significantly weaker than the chimeric antagonists. acs.org The order of potency for inhibiting amylin binding in the rat nucleus accumbens is AC187 > sCT(8-32) > CGRP(8-37), further highlighting the superior binding affinity of AC187 over peptide fragments. researchgate.netnih.gov
Table 1: Comparative Antagonist Potency at Rat Amylin Receptors
| Antagonist | Composition | Potency at Amylin Receptors | Reference |
|---|---|---|---|
| Acetyl-Amylin (8-37), rat | Truncated rat amylin fragment | Weak | nih.govmedchemexpress.com |
| AC187 | Salmon Calcitonin / Amylin Chimera | Potent | nih.govresearchgate.netnih.gov |
| AC413 | Salmon Calcitonin / Amylin Chimera | Potent | nih.gov |
Cross-Reactivity and Selectivity with Calcitonin Gene-Related Peptide (CGRP) Receptors in Rat Tissues
Amylin and Calcitonin Gene-Related Peptide (CGRP) share significant structural and sequence homology, leading to overlapping biological effects and cross-reactivity at each other's receptors. nih.govoup.com Amylin receptors themselves are heterodimeric complexes formed by the calcitonin receptor (CTR) core combined with a receptor activity-modifying protein (RAMP). nih.gov The specific RAMP subtype determines the receptor's affinity for amylin and CGRP. physiology.org
In rat tissues, the distinction between amylin and CGRP receptor-mediated effects is crucial. Some of amylin's actions, particularly its vascular effects like hypotension, appear to be mediated through CGRP receptors. nih.govcdnsciencepub.com These effects are more potently antagonized by the CGRP-selective antagonist, CGRP(8-37), than by amylin-centric antagonists. nih.govcdnsciencepub.comnih.gov
Conversely, Acetyl-Amylin (8-37) and its non-acetylated counterpart demonstrate selectivity for amylin receptors over CGRP receptors in metabolic pathways. In studies of glycogen metabolism in rat soleus muscle, Amylin (8-37) was found to completely antagonize the effects of amylin but had a very limited ability to block the effects of CGRP. nih.gov This suggests that in this specific tissue and pathway, the receptors mediating amylin's and CGRP's effects are distinct enough for Amylin (8-37) to act as a selective antagonist. nih.gov Pharmacological characterization of cloned rat receptors revealed that while rat CGRP is equipotent to rat amylin at amylin receptors (rAMY1(a) and rAMY3(a)), the antagonist rαCGRP(8-37) displays selectivity for these amylin receptors over calcitonin receptors. nih.gov
Table 2: Antagonist Selectivity Profile in Rat Models
| Antagonist | Primary Target Receptor | More Effective Against Amylin's Metabolic Actions | More Effective Against Amylin's Vascular (Hypotensive) Actions | Reference |
|---|---|---|---|---|
| Amylin (8-37), rat | Amylin | Yes | No | nih.gov |
| CGRP(8-37) | CGRP | No | Yes | nih.govcdnsciencepub.com |
| AC187 | Amylin | Yes | No | nih.gov |
Interaction with Native Amylin (rat) and Calcitonin Ligands
The primary mechanism of Acetyl-Amylin (8-37) is to act as a competitive antagonist at the amylin receptor, blocking the binding and subsequent action of native, full-length rat amylin. medchemexpress.com In isolated rat soleus muscle, Amylin (8-37) effectively blocks the inhibitory effect of native amylin on insulin-stimulated glycogen synthesis. nih.govmedchemexpress.com However, when administered alone in this in vitro model, Amylin (8-37) has no intrinsic effect on glycogen accumulation, indicating it is a pure antagonist without agonist activity in this context. nih.govmedchemexpress.com
The interaction with calcitonin (CT) ligands and receptors is more complex, owing to the fact that the calcitonin receptor (CTR) is an integral component of the amylin receptor. nih.gov Despite this, Acetyl-Amylin (8-37) shows poor affinity for the CTR itself. Studies on cloned rat receptors show that while antagonists like AC187 and sCT(8-32) are effective at both rAMY and rCT(a) receptors, rat Amylin (8-37) is a weak antagonist at rAMY receptors and produces no significant antagonistic effect at rCT(a) receptors. nih.gov Similarly, in human MCF-7 cells, rat Amylin(8-37) failed to antagonize the cyclic AMP accumulation stimulated by human calcitonin. bioscientifica.com This demonstrates a degree of selectivity for the specific conformation of the amylin receptor complex (CTR + RAMP) over the CTR alone. nih.gov
Table 3: Interaction Profile of Rat Amylin (8-37)
| Ligand Interaction | Effect of Amylin (8-37), rat | Receptor Context | Reference |
|---|---|---|---|
| Native rat Amylin | Competitive antagonism (blocks action) | Amylin Receptors (e.g., in soleus muscle) | nih.govmedchemexpress.com |
| Calcitonin | No significant antagonism | Calcitonin Receptor (CTR) | nih.govbioscientifica.com |
| Self-activity (agonist) | None observed (in glycogen synthesis assay) | Amylin Receptors (in soleus muscle) | nih.govmedchemexpress.com |
Methodological Approaches and Experimental Models Utilizing Acetyl Amylin 8 37 , Rat
In Vitro Cell Culture Models (e.g., COS-7 cells, primary neuronal cultures)
In vitro cell culture systems provide a controlled environment to dissect the molecular mechanisms of Acetyl-Amylin (8-37), rat action at the cellular level. COS-7 cells, which are easily transfected, are frequently used to study receptor pharmacology. When COS-7 cells are transfected to express rat calcitonin receptors (CTR) alone or in combination with receptor activity-modifying proteins (RAMPs) to form amylin receptor subtypes (AMY1, AMY3), this compound (referred to as rAmy8-37) demonstrates weak antagonistic properties. nih.gov For instance, in COS-7 cells expressing rAMY1(a) or rAMY3(a) receptors, rAmy8-37 antagonizes rat amylin-induced cyclic AMP (cAMP) production. nih.gov It is notably more effective at rAMY1(a) receptors compared to rAMY3(a) receptors. nih.gov
Primary neuronal cultures are invaluable for studying the neuroprotective and neurotoxic effects of substances. In primary cultures of rat cholinergic basal forebrain neurons, an amylin receptor antagonist, acetyl-[Asn30, Tyr32] sCT(8-37) (AC187), which is structurally related to Acetyl-Amylin (8-37), has been shown to block β-amyloid-induced neurotoxicity. jneurosci.orgnih.gov This protection is evidenced by improved neuronal survival in MTT and live-dead cell assays. jneurosci.orgnih.gov
Ex Vivo Tissue Preparations (e.g., Isolated Soleus Muscle, Perfused Atria)
Ex vivo tissue preparations maintain the tissue architecture and cellular heterogeneity, offering an intermediate model between in vitro and in vivo studies. The isolated rat soleus muscle is a classic model for studying glucose metabolism. In this preparation, this compound has been demonstrated to block the amylin-induced inhibition of insulin-stimulated glycogen (B147801) synthesis, without having an effect on its own. medchemexpress.commanchester.ac.uknih.govresearchgate.net This antagonistic action highlights the role of endogenous amylin in modulating muscle glucose uptake and storage. medchemexpress.commanchester.ac.uknih.gov
Isolated perfused rat atria have been utilized to investigate the cardiovascular effects of amylin and its antagonists. In this model, while rat amylin suppresses the release of atrial natriuretic peptide (ANP), this compound on its own was found to accentuate ANP release without altering atrial contractility. nih.gov
In Vivo Rodent Models (e.g., Insulin-Resistant Rats, hGH-infused Rats, Streptozotocin-treated Rats)
In vivo rodent models are indispensable for understanding the systemic effects of this compound in a complex physiological environment. In normal and insulin-resistant rats, including those infused with human growth hormone (hGH) to induce insulin (B600854) resistance, administration of this compound enhances whole-body and muscle insulin sensitivity. medchemexpress.commanchester.ac.uknih.gov It also leads to a reduction in plasma insulin levels and corrects hGH-induced liver insulin resistance. medchemexpress.commanchester.ac.uknih.gov Furthermore, it alters lipid metabolism by increasing basal plasma triglycerides and lowering nonesterified fatty acids. manchester.ac.uknih.gov
Streptozotocin (STZ)-treated rats, a model for diabetes, exhibit altered responses to amylin and its antagonists. In perfused atria from STZ-treated rats, the effects of both rat amylin and this compound on ANP release were attenuated, suggesting a potential downregulation of amylin receptors in this diabetic model. nih.gov Furthermore, STZ treatment has been shown to selectively reduce or abolish amylin secretion from the pancreas. nih.govcloudfront.net
Biochemical and Molecular Assays (e.g., cAMP Measurements, Radioimmunoassay, MTT Assays, Hoechst Staining, Phosphotidylserine Staining, Caspase Activation Assays)
A variety of biochemical and molecular assays are employed to quantify the effects of this compound.
cAMP Measurements: As amylin receptors are G-protein coupled, measuring the intracellular second messenger cAMP is a common method to assess receptor activation and antagonism. In COS-7 cells expressing rat amylin receptors, this compound is used to antagonize amylin-induced cAMP production, helping to characterize the pharmacological profile of different amylin receptor subtypes. nih.govuzh.ch
Radioimmunoassay (RIA): RIA is a sensitive technique used to measure the concentration of hormones and peptides in biological samples. It has been used to measure the secretion of amylin and atrial natriuretic peptide (ANP) in response to this compound in perfused pancreas and atria preparations, respectively. nih.govnih.govcloudfront.net
MTT Assays: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability. In studies on primary rat neuronal cultures, MTT assays have demonstrated that amylin receptor antagonists can improve neuronal survival in the presence of neurotoxic agents like β-amyloid. jneurosci.orgnih.gov
Hoechst Staining, Phosphotidylserine Staining, and Caspase Activation Assays: These assays are used to detect apoptosis or programmed cell death. In the context of neuroprotection studies in primary rat neuronal cultures, Hoechst staining (for nuclear morphology), phosphotidylserine staining (for early apoptotic changes), and caspase activation assays (for key apoptotic enzymes) have confirmed the neuroprotective effects of amylin receptor antagonists by showing a reduction in β-amyloid-evoked apoptotic cell death. jneurosci.orgnih.gov
| Assay | Model System | Finding with this compound or related antagonists | Reference |
|---|---|---|---|
| cAMP Measurements | COS-7 cells expressing rat amylin receptors | Antagonizes amylin-induced cAMP production, particularly at rAMY1(a) receptors. | nih.gov |
| Radioimmunoassay (RIA) | Isolated perfused rat atria | Alone, it accentuates the release of Atrial Natriuretic Peptide (ANP). | nih.gov |
| MTT Assay | Primary rat cholinergic neuronal cultures | Related amylin antagonists improve neuronal survival in the presence of β-amyloid. | jneurosci.orgnih.gov |
| Hoechst Staining | Primary rat cholinergic neuronal cultures | Related amylin antagonists show neuroprotective effects against β-amyloid-evoked apoptosis. | jneurosci.orgnih.gov |
| Phosphotidylserine Staining | Primary rat cholinergic neuronal cultures | Confirms neuroprotective effects of related amylin antagonists against β-amyloid-induced apoptosis. | jneurosci.orgnih.gov |
| Caspase Activation Assays | Primary rat cholinergic neuronal cultures | Related amylin antagonists attenuate the activation of caspases involved in β-amyloid-induced apoptosis. | nih.gov |
Electrophysiological and Imaging Techniques (e.g., Whole-Cell Patch-Clamp Recordings, c-Fos Immunoreactivity)
Whole-Cell Patch-Clamp Recordings: Specific studies detailing the use of whole-cell patch-clamp recordings to directly measure the effects of this compound on ion channel activity or membrane potential in rat cells were not prominently found in the reviewed literature.
c-Fos Immunoreactivity: c-Fos is an immediate early gene often used as a marker for neuronal activation. In studies investigating the central effects of amylin, c-Fos immunoreactivity is a key technique. Intrathecal administration of amylin antagonists, including rat amylin (8-37), has been shown to reverse the effects of amylin on formalin-induced c-Fos expression in the rat lumbar spinal cord. nih.gov Interestingly, when administered alone, amylin antagonists like rat amylin (8-37) increased Fos-like immunoreactivity in the lumbar spinal cord compared to saline-treated rats. nih.gov
| Technique | Model System | Finding with this compound | Reference |
|---|---|---|---|
| c-Fos Immunoreactivity | Rat lumbar spinal cord (in vivo) | Reverses the inhibitory effect of amylin on formalin-induced c-Fos expression. When administered alone, it increases c-Fos expression compared to saline. | nih.gov |
Academic Research Implications and Future Directions for Acetyl Amylin 8 37 , Rat
Utility as a Pharmacological Probe for Amylin Receptor Function and Amylin-Related Biology
Acetyl-Amylin (8-37), rat, is a C-terminally truncated analog of the native rat amylin peptide. medchemexpress.commedchemexpress.com In research settings, it functions as a specific but weak antagonist of the amylin receptor (AMY). medchemexpress.com Its primary utility lies in its ability to help researchers investigate the physiological and pharmacological roles of endogenous amylin by blocking its action at its receptors. As a pharmacological probe, it allows for the differentiation of effects mediated by amylin receptors versus those mediated by closely related calcitonin (CT) and calcitonin gene-related peptide (CGRP) receptors.
Amylin receptors are complex structures, formed by the heterodimerization of the calcitonin receptor (CTR) with one of three Receptor Activity-Modifying Proteins (RAMPs). This results in distinct amylin receptor subtypes, namely AMY₁, AMY₂, and AMY₃. Pharmacological characterization in transfected COS-7 cells has shown that rat Amylin (8-37) is a weak antagonist that is more effective at rat AMY₁(a) receptors than AMY₃(a) receptors. nih.gov It displays selectivity for amylin receptors over the calcitonin receptor, where it is unable to produce a significant antagonistic effect. nih.gov
This selectivity is crucial for parsing the specific contributions of the amylin system. For instance, in studies of atrial natriuretic peptide (ANP) secretion, Acetyl-Amylin (8-37) and its non-acetylated form did not block the effects of amylin, which were instead blocked by CGRP and salmon calcitonin receptor antagonists. nih.gov This demonstrates the compound's utility in distinguishing between different receptor systems that amylin might interact with under various physiological contexts. While more potent and specialized antagonists like AC187 have been developed, Acetyl-Amylin (8-37) remains a foundational tool for initial investigations into amylin-related biology. nih.gov
| Compound | Receptor Target | Reported Activity/Potency | Source |
|---|---|---|---|
| rat Amylin (8-37) | rAMY₁(a) | Weak antagonist, more effective than at rAMY₃(a) | nih.gov |
| rat Amylin (8-37) | rAMY₃(a) | Weak antagonist | nih.gov |
| rat Amylin (8-37) | rCT(a) | Unable to produce a significant shift in agonist curve | nih.gov |
| AC187 | rAMY₁(a), rAMY₃(a), rCT(a) | Potent antagonist at all three receptors | nih.gov |
| rαCGRP (8-37) | rAMY₁(a), rAMY₃(a) | Displays selectivity for rAMY receptors over rCT(a) | nih.gov |
| rαCGRP (8-37) | rCT(a) | Unable to produce a significant shift in agonist curve | nih.gov |
Contributions to Understanding Amylin System Physiology and Pathophysiology in Rodent Models
The use of rat Amylin (8-37) in rodent models has been instrumental in clarifying the role of endogenous amylin in both normal physiology and pathophysiological states, particularly insulin (B600854) resistance. nih.gov Studies using this antagonist have provided strong evidence that hyperamylinemia, an excess of amylin in the blood, is not merely a consequence of insulin resistance but actively contributes to it. nih.govmanchester.ac.uk
In a key study involving normal and insulin-resistant rats (induced by human growth hormone infusion), the administration of rat Amylin (8-37) yielded significant metabolic changes. medchemexpress.comnih.gov The antagonist enhanced whole-body and muscle insulin sensitivity and consistently reduced basal plasma insulin levels in both groups. nih.govmanchester.ac.uk Furthermore, it corrected liver insulin resistance induced by the hormone infusion. nih.gov These findings support a direct role for amylin in modulating insulin action. nih.govmanchester.ac.uk
The research also uncovered a connection between amylin and lipid metabolism. Administration of rat Amylin (8-37) led to a significant alteration of in-vivo lipid metabolism, including an increase in basal plasma triglycerides and a reduction in nonesterified fatty acids. nih.gov In isolated soleus muscle tissue, the antagonist effectively blocked the amylin-induced inhibition of glycogen (B147801) synthesis, further pinpointing amylin's mechanism of action in muscle tissue. medchemexpress.comnih.gov These studies, made possible by a specific antagonist like rat Amylin (8-37), have been crucial in establishing amylin as a key regulator of glucose and lipid homeostasis.
| Parameter | Effect Observed | Model | Source |
|---|---|---|---|
| Plasma Insulin | Reduced (P <0.001) | Normal and hGH-induced insulin-resistant rats | medchemexpress.comnih.gov |
| Insulin Sensitivity | Enhanced (whole body and muscle) | Normal and hGH-induced insulin-resistant rats | nih.govmanchester.ac.uk |
| Liver Insulin Resistance | Corrected (in hGH-infused rats) | hGH-induced insulin-resistant rats | medchemexpress.comnih.gov |
| Plasma Triglycerides | Increased (basal) | Normal and hGH-induced insulin-resistant rats | nih.gov |
| Plasma Nonesterified Fatty Acids | Lowered | Normal and hGH-induced insulin-resistant rats | nih.gov |
| Muscle Glycogen Synthesis | Blocked amylin-induced inhibition | Isolated soleus muscle | medchemexpress.comnih.gov |
Research into Novel Amylin Receptor Ligand Development based on Truncated Peptide Structures
The development of truncated peptide structures, such as Acetyl-Amylin (8-37), has been a cornerstone in the research and design of novel amylin receptor ligands. These fragments, which lack the N-terminal ring structure of the full-length peptide, have proven essential for creating selective receptor antagonists. physiology.org By studying the structure-activity relationships of these truncated analogs, researchers can identify the key amino acid sequences responsible for receptor binding and antagonism, paving the way for the development of more potent and specific therapeutic agents.
This line of research has expanded to include other truncated fragments like CGRP (8-37) and salmon calcitonin (8-32), as well as chimeric peptides that combine elements from different molecules. physiology.org For example, AC187 is a potent amylin antagonist that incorporates elements from salmon calcitonin and amylin into a single molecule. The insights gained from these foundational antagonists have guided the development of next-generation amylin analogs, including long-acting agonists designed for treating obesity and diabetes. researcher.lifenih.gov These newer analogs often incorporate modifications, such as the inclusion of proline residues found in rat amylin, to enhance stability and prevent the fibril formation that plagues human amylin. nih.gov The ultimate goal is to create amylin mimetics with improved pharmacokinetic profiles and greater therapeutic potential than existing analogs. dntb.gov.uagoogle.com
Elucidation of Amylin-Mediated Disease Mechanisms in Animal Models (e.g., Neurodegeneration, Metabolic Disorders)
The application of amylin antagonists, including the conceptual framework provided by early probes like Acetyl-Amylin (8-37), has been critical in uncovering the role of amylin in various disease states in animal models.
In the context of metabolic disorders, as detailed previously, rat Amylin (8-37) was pivotal in demonstrating that endogenous amylin contributes to insulin resistance in rats. nih.govmanchester.ac.uk By blocking amylin's effects, researchers could causally link hyperamylinemia to impaired glucose uptake and altered lipid metabolism, key features of type 2 diabetes. nih.govnih.gov This research helped to shift the understanding of amylin from a simple biomarker to an active participant in the pathophysiology of metabolic disease.
Perhaps more strikingly, research has implicated the amylin system in neurodegenerative disorders like Alzheimer's disease. nih.gov Human amylin shares biophysical properties with β-amyloid (Aβ), including the ability to form toxic oligomers and amyloid plaques. nih.govjneurosci.org Studies using primary cultures of rat cholinergic basal forebrain neurons—a cell type profoundly affected in Alzheimer's—have shown that the potent amylin receptor antagonist AC187 can block Aβ-induced neurotoxicity. jneurosci.org Treatment with the antagonist resulted in significantly improved neuronal survival and attenuated the activation of caspases, which are key mediators of apoptotic cell death. jneurosci.org These findings provide the first evidence that Aβ toxicity may be expressed through the amylin receptor, identifying it as a novel therapeutic target for treating Alzheimer's disease. jneurosci.org This suggests that blocking amylin-mediated pathways could be a viable strategy for neuroprotection.
Q & A
Q. What structural features of Acetyl-Amylin (8-37), rat are critical for its antagonistic activity at amylin receptors?
The truncated peptide this compound retains a 30-amino acid sequence (residues 8–37) with an acetylated N-terminus and amidated C-terminus. Structural studies indicate that residues 20–29 are critical for receptor interaction and antagonism, as this region shares homology with calcitonin gene-related peptide (CGRP) receptors . The absence of the N-terminal disulfide bridge (found in full-length amylin) reduces its agonist activity but preserves receptor-binding specificity .
Q. Which experimental models are most suitable for studying this compound's inhibitory effects on glucose metabolism?
In vitro models:
- Isolated skeletal muscle preparations : Measure insulin-mediated glucose uptake and glycogen synthesis inhibition using radiolabeled ¹⁴C-glycogen assays .
- Hepatic cell lines (e.g., Hep G2) : Assess cAMP production to evaluate receptor signaling via amylin receptor (AMY) activation . In vivo models:
- Streptozotocin-induced diabetic rats : Monitor glucose tolerance and insulin sensitivity after peptide administration .
Q. How should this compound be synthesized and stored to ensure stability?
- Synthesis : Solid-phase peptide synthesis (SPPS) with Fmoc chemistry, followed by N-terminal acetylation and C-terminal amidation .
- Storage : Lyophilized powder at -20°C for up to 3 years; reconstitute in DMSO or PBS with protease inhibitors. Avoid freeze-thaw cycles .
Advanced Research Questions
Q. Why does this compound exhibit weaker antagonism compared to the human homolog in some receptor-binding assays?
Species-specific differences in AMY receptor subtypes (e.g., AMY1 vs. AMY3) may explain reduced affinity. Rat amylin lacks key residues (e.g., Phe-15 and Leu-16 in human amylin) critical for high-affinity binding to AMY1 receptors . Competitive binding assays using ¹²⁵I-labeled amylin (rat) show <50% displacement by this compound at 1 µM, whereas the human fragment achieves >80% displacement .
Q. How can researchers resolve contradictions in reported vasodilatory effects of this compound?
Conflicting data may arise from variations in:
- Tissue specificity : The peptide induces vasodilation in mesenteric resistance arteries but not in aortic smooth muscle .
- Concentration thresholds : Effects are dose-dependent, with vasodilation observed at 10–100 nM but not at lower concentrations .
- Experimental conditions : Use physiological buffers (e.g., Krebs-Henseleit) and control for confounding factors like endogenous CGRP .
Q. What methodological considerations are critical for studying this compound-induced fibril formation and cytotoxicity?
- Aggregation monitoring : Employ thioflavin T fluorescence or circular dichroism (CD) to detect β-sheet-rich fibrils .
- Cytotoxicity assays : Use RINm5F pancreatic β-cells and measure cell viability (MTT assay) at 25 µM peptide concentration. Note that cytotoxicity inversely correlates with mature fibril content, suggesting oligomeric intermediates are more toxic .
Q. How do in vitro and in vivo pharmacokinetic profiles of this compound differ, and what are the implications for dosing regimens?
- In vitro: Half-life of ~23 minutes in plasma due to protease degradation; stabilize with peptidase inhibitors (e.g., aprotinin) .
- In vivo: Subcutaneous administration in rats achieves peak plasma concentration at 15–30 minutes. Dose escalation studies (0.1–1 mg/kg) are recommended to balance efficacy and off-target effects (e.g., CGRP receptor cross-reactivity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
